molecular formula C20H27N3O B7586037 4-[1-[4-[(2-Oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile

4-[1-[4-[(2-Oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile

Cat. No. B7586037
M. Wt: 325.4 g/mol
InChI Key: NBQBYMFZGPLNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[4-[(2-Oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as OPM-318 or PF-06282999 and is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor).

Mechanism of Action

OPM-318 selectively binds to the NOP receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The binding of OPM-318 to the NOP receptor inhibits the activity of nociceptin/orphanin FQ peptide, which is a neuropeptide that plays a role in pain modulation, stress response, and drug addiction.
Biochemical and Physiological Effects:
OPM-318 has been shown to have a range of biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models, as well as to decrease drug-seeking behavior in rats trained to self-administer cocaine. OPM-318 has also been shown to have potential analgesic effects, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

One of the main advantages of OPM-318 is its selectivity for the NOP receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of OPM-318 is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on OPM-318. One area of interest is its potential as a treatment for drug addiction, particularly for opioid addiction. Another potential direction is the development of more potent derivatives of OPM-318 that may have greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of OPM-318 and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of OPM-318 involves several steps, including the reaction of 4-aminobenzonitrile with 1-(2-bromoethyl)-4-(2-oxopiperidin-1-yl)methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final compound is then purified through column chromatography to obtain a high-purity product.

Scientific Research Applications

OPM-318 has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. It has been studied as a potential treatment for a range of disorders, including anxiety, depression, and drug addiction.

properties

IUPAC Name

4-[1-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-16(19-7-5-17(14-21)6-8-19)22-12-9-18(10-13-22)15-23-11-3-2-4-20(23)24/h5-8,16,18H,2-4,9-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBYMFZGPLNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N2CCC(CC2)CN3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[4-[(2-Oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile

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